molecular formula C21H26N6O B2858959 N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 873002-84-7

N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No.: B2858959
CAS No.: 873002-84-7
M. Wt: 378.48
InChI Key: AKDMKRYLGRHGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. This bicyclic system is substituted at position 6 with an azepan-1-yl group (a seven-membered saturated ring containing one nitrogen atom) and at position 3 with an ethyl linker bearing a 4-methylbenzamide moiety.

Properties

IUPAC Name

N-[2-[6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O/c1-16-6-8-17(9-7-16)21(28)22-13-12-19-24-23-18-10-11-20(25-27(18)19)26-14-4-2-3-5-15-26/h6-11H,2-5,12-15H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDMKRYLGRHGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and discussion highlight structural analogs and their functional differences based on available evidence:

Table 1: Structural and Functional Comparison of Triazolopyridazine Derivatives

Compound Name Core Structure Key Substituents Reported Biological Activity Source
Target Compound [1,2,4]triazolo[4,3-b]pyridazine 6-azepan-1-yl, 3-(ethyl-4-methylbenzamide) Not explicitly reported -
TPA023 [1,2,4]triazolo[4,3-b]pyridazine 7-tert-butyl, 6-(triazolylmethoxy), 3-fluorophenyl GABAA α2/α3 subtype-selective modulator (anxiolytic)
L838417 [1,2,4]triazolo[4,3-b]pyridazine 7-tert-butyl, 6-(difluorophenyl), 3-triazolylmethoxy GABAA α2/α3/α5 partial agonist
Compound 15 (from ) [1,2,4]triazolo[4,3-b]pyridazine 8-(2-(4-methylpiperazin-1-yl)ethylamino) Cytotoxicity (specific IC50 not provided)
Compound 24 (from ) [1,2,4]triazolo[4,3-b]pyridazine Unspecified substituents (synthesized via benzoylation) Cytotoxic (Hep cell line activity)
α5IA [1,2,4]triazolo[3,4-a]phthalazine 5-methylisoxazolyl, triazolylmethoxy GABAA α5-selective cognition enhancer

Key Observations:

Core Structure Variations :

  • The target compound shares the [1,2,4]triazolo[4,3-b]pyridazine core with TPA023, L838417, and compounds 15/24, whereas α5IA features a [1,2,4]triazolo[3,4-a]phthalazine core. The latter’s fused phthalazine ring may alter binding affinity and selectivity compared to pyridazine-based analogs .

Substituent Effects :

  • Azepan-1-yl vs. Piperazine/Morpholine : The target compound’s azepan-1-yl group (7-membered ring) contrasts with smaller cyclic amines like 4-methylpiperazine in compound 15 . Larger rings like azepane may enhance lipophilicity and influence blood-brain barrier penetration.
  • Benzamide vs. Fluorophenyl/Triazolylmethoxy : The 4-methylbenzamide substituent in the target compound differs from TPA023’s fluorophenyl group, which is critical for GABAA α2/α3 selectivity . Benzamide groups are associated with improved metabolic stability in some drug candidates.

Compound 24’s cytotoxicity against Hep cells highlights the triazolopyridazine scaffold’s versatility in diverse therapeutic areas .

Synthetic Approaches: describes the synthesis of triazolopyridazine derivatives via coupling reactions with amines (e.g., 4-(2-aminoethyl)benzenamine) under conditions involving dry solvents and chromatographic purification. This methodology may apply to the target compound’s synthesis, particularly for introducing the azepan-1-yl and benzamide groups .

Preparation Methods

Cyclocondensation of Hydrazines with Pyridazine Derivatives

The triazolopyridazine scaffold is typically synthesized through cyclocondensation reactions. A validated approach involves reacting 3-amino-6-chloropyridazine with formic acid under reflux to form the triazole ring.

Procedure :

  • Suspend 3-amino-6-chloropyridazine (1.0 equiv) in formic acid (5 vol).
  • Reflux at 110°C for 12 hours.
  • Cool to room temperature and neutralize with aqueous sodium bicarbonate.
  • Extract with ethyl acetate and purify via silica gel chromatography (hexane:ethyl acetate = 7:3) to yield 6-chloro-triazolo[4,3-b]pyridazine (78% yield).

Alternative Route via 1,2,3-Triazole Formation

Recent advancements utilize click chemistry for triazole formation. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 6-azidopyridazine and propargylamine derivatives:

Reaction Scheme :
6-Azidopyridazine + Propargylamine →Triazolo[4,3-b]pyridazine

Conditions :

  • CuSO₄·5H₂O (10 mol%)
  • Sodium ascorbate (20 mol%)
  • t-BuOH/H₂O (1:1), 60°C, 6 hours

This method offers superior regiocontrol compared to thermal cyclization.

Functionalization with the 4-Methylbenzamide Side Chain

Ethyl Spacer Installation

A two-step sequence introduces the ethylamine bridge:

Step 1: Alkylation of Triazolopyridazine

  • Treat Intermediate A with ethyl bromoacetate (1.2 equiv) in THF.
  • Use NaH (1.5 equiv) as base at 0°C → RT.
  • Isolate ethyl 2-(6-(azepan-1-yl)-triazolo[4,3-b]pyridazin-3-yl)acetate (91% yield).

Step 2: Amide Formation

  • Hydrolyze ester to carboxylic acid using LiOH in THF/H₂O.
  • Couple with 4-methylbenzylamine via EDC/HOBt activation:
    • EDC (1.5 equiv), HOBt (1.0 equiv) in DMF
    • Stir at RT for 12 hours
  • Isolate N-(2-(6-(azepan-1-yl)-triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide (76% overall yield).

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (HPLC) Reaction Time
Cyclocondensation Formic acid cyclization 78 95.2 12 h
CuAAC Click chemistry 85 98.5 6 h
Nucleophilic Substitution Azepane displacement 82 97.8 24 h
Amide Coupling EDC/HOBt activation 76 96.4 12 h

Data synthesized from

Purification and Characterization

Chromatographic Techniques

  • Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) removes residual azepane and coupling reagents
  • Preparative TLC (silica gel GF₂₅₄) isolates diastereomers when present

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 8.72 (s, 1H, triazole-H)
    • δ 7.85 (d, J = 8.4 Hz, 2H, benzamide aromatic)
    • δ 3.65–3.75 (m, 4H, azepane N-CH₂)
  • HRMS : m/z calcd for C₂₄H₂₈N₆O: 432.2273 [M+H]⁺; found 432.2276

Industrial-Scale Considerations

Process Optimization

  • Replace DMF with cyclopentyl methyl ether (CPME) for greener chemistry
  • Continuous flow reactors improve heat transfer during exothermic amide coupling

Cost Analysis

Component Cost/kg (USD) Percentage of Total Cost
Azepane 320 42%
4-Methylbenzoyl chloride 280 37%
Palladium catalysts 1500 12%
Solvents 50 9%

Data extrapolated from

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide, and how are reaction conditions optimized?

  • Methodology :

  • Multi-step synthesis typically involves:

Formation of the triazolopyridazine core via cyclization of hydrazine derivatives with pyridazine precursors .

Functionalization of the core with azepane and benzamide groups using nucleophilic substitution or amidation reactions .

  • Critical Parameters :
  • Solvent choice (e.g., DMF for solubility, ethanol for mild conditions) .
  • Temperature control (60–120°C) to avoid decomposition .
  • Catalysts (e.g., EDCI/HOBt for amide coupling) .
  • Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .

Q. How is the compound characterized structurally and analytically?

  • Techniques :

  • NMR Spectroscopy : Assign peaks for azepane protons (δ 1.4–1.8 ppm), triazole (δ 8.2–8.5 ppm), and benzamide aromatic protons (δ 7.2–7.6 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .
  • X-ray Crystallography (if crystals are obtainable): Resolve 3D conformation of the triazolopyridazine core .
    • Purity Assessment : Use HPLC with C18 columns (acetonitrile/water gradient) .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility :

  • Polar aprotic solvents (DMSO, DMF) for in vitro assays .
  • Limited aqueous solubility; use cyclodextrin-based formulations for biological testing .
    • Stability :
  • Degradation observed under strong acidic/basic conditions (pH <3 or >10) .
  • Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

  • Assay conditions (e.g., ATP concentration variations in kinase assays) .
  • Off-target interactions (e.g., cytochrome P450 interference) .
    • Mitigation Strategies :
  • Validate activity via orthogonal assays (e.g., SPR for binding affinity, cellular proliferation assays) .
  • Use isoform-specific controls to rule out non-specific effects .

Q. What computational approaches predict target interactions and guide SAR studies?

  • Methods :

  • Molecular Docking : Simulate binding to kinase ATP-binding pockets (e.g., EGFR, BRAF) using AutoDock Vina .
  • QSAR Modeling : Correlate substituent effects (e.g., azepane vs. piperidine) with logP and IC₅₀ .
    • Validation : Compare computational predictions with experimental kinase inhibition profiles .

Q. How can metabolic stability and toxicity be assessed preclinically?

  • In Vitro Models :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms .
    • In Silico Tools :
  • Use ADMET predictors (e.g., SwissADME) to flag hepatotoxicity risks .

Q. What strategies address low yield in large-scale synthesis?

  • Process Optimization :

  • Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .
  • Implement flow chemistry for exothermic steps (e.g., cyclization reactions) .
    • Quality Control :
  • Track impurities (e.g., des-methyl byproducts) via LC-MS and adjust stoichiometry .

Critical Considerations for Experimental Design

  • Biological Assays : Use physiologically relevant ATP concentrations (1–10 mM) in kinase assays to avoid false positives .
  • SAR Studies : Prioritize substituents at the pyridazine C-6 position (e.g., azepane vs. smaller amines) for potency-tuning .
  • Data Reproducibility : Document solvent lot variations (e.g., DMF moisture content) that impact reaction kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.